1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene
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Overview
Description
1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene is an organic compound with the molecular formula C11H13BrF2O. It is characterized by the presence of bromine, fluorine, and an iso-pentyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene typically involves the bromination of a difluorobenzene derivative followed by the introduction of the iso-pentyloxy group. The reaction conditions often include the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The iso-pentyloxy group can be introduced through a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methoxybenzene
- 1-Bromo-4,5-difluoro-3-methoxybenzene
- 1-Bromo-4,5-difluoro-3-ethoxybenzene
Uniqueness
1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-7(2)3-4-15-10-6-8(12)5-9(13)11(10)14/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBURIAZRHDMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C(=CC(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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